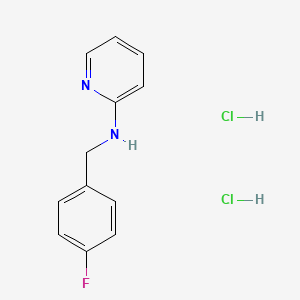

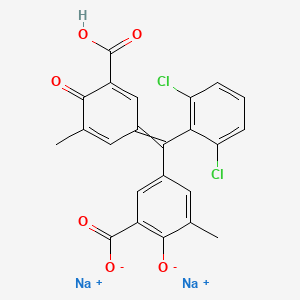

5'-O-(Dimethoxytrityl)-O6-phenyl-2'-deoxyinosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine” is a complex organic compound. The “Dimethoxytrityl” part, often abbreviated as DMT, is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule but can exist as a stable cation in solution, where it appears bright orange .

Synthesis Analysis

The synthesis of such compounds involves complex organic reactions. For instance, the deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside catalyzed by dichloroacetic acid has been studied . This process gives a 4,4’-dimethoxytrityl carbocation . Another study developed a fully automated radiosynthesis procedure for [18F]FLT using 5’-O-(4,4’-dimethoxytriphenylmethyl)-2,3’-anhydro-thymidine (DMTThy) and simplified single neutral alumina column purification .Molecular Structure Analysis

The molecular structure of the compound is complex. The DMT part of the molecule has the chemical formula C21H19O2 and a molar mass of 303.4 . The full structure would include the phenyl and deoxyinosine parts of the molecule.Chemical Reactions Analysis

The deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside catalyzed by dichloroacetic acid has been studied . The reaction yields a hydroxyl function at the 5’-position of the nucleotide and a relatively stable 4,4’-dimethoxytrityl carbocation .properties

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34N4O6/c1-43-28-17-13-26(14-18-28)37(25-9-5-3-6-10-25,27-15-19-29(44-2)20-16-27)45-22-32-31(42)21-33(47-32)41-24-40-34-35(41)38-23-39-36(34)46-30-11-7-4-8-12-30/h3-20,23-24,31-33,42H,21-22H2,1-2H3/t31-,32+,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNWIIJQYTJGY-WIHCDAFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)